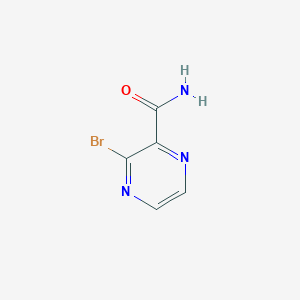

3-Bromopyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDAVYRYSWZHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307160 | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27825-22-5 | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27825-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 3-Bromopyrazine-2-carboxamide: A Key Heterocyclic Building Block

Abstract

3-Bromopyrazine-2-carboxamide is a pivotal intermediate in medicinal chemistry and materials science, valued for its role as a versatile scaffold in the synthesis of complex molecular architectures. This technical guide provides an in-depth examination of its primary synthesis pathway, focusing on the chemical principles, experimental protocols, and analytical validation required for its successful preparation. The narrative is structured to deliver not only a procedural methodology but also a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

The pyrazine ring system is a common motif in pharmacologically active compounds. The targeted introduction of a bromine atom at the 3-position, adjacent to a carboxamide group, creates a highly functionalized scaffold. The bromine atom serves as an excellent handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxamide group offers a site for further derivatization and hydrogen bonding interactions.

The most logical and widely applicable strategy for the synthesis of this compound involves a Sandmeyer-type reaction, starting from the readily available precursor, 3-aminopyrazine-2-carboxamide. This approach is superior to direct electrophilic bromination of the pyrazine-2-carboxamide core, which would lack regioselectivity and likely result in a mixture of products due to the deactivating nature of the pyrazine ring.

The overall synthetic workflow is visualized below.

Caption: Overall workflow for the synthesis of this compound.

The Core Synthesis Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2] Its application to the pyrazine system is highly effective. The process is a two-step sequence performed in a single pot.

Step 1: Diazotization of 3-Aminopyrazine-2-carboxamide

Mechanism and Rationale: The first step is the conversion of the primary amino group at the C3 position into a diazonium salt. This is achieved by treating the starting material with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).

The choice of HBr is strategic; it not only provides the acidic medium required for diazotization but also serves as the source of the bromide nucleophile for the subsequent step. The reaction must be maintained at a low temperature (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields. The low temperature stabilizes the diazonium intermediate long enough for the subsequent displacement reaction to occur.

Step 2: Copper(I)-Catalyzed Bromo-de-diazoniation

Mechanism and Rationale: Once the diazonium salt is formed, a solution of copper(I) bromide (CuBr) is introduced. Cu(I) acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt.[1] This transfer results in the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion. The aryl radical then abstracts a bromine atom from a Cu(II) bromide species, regenerating the Cu(I) catalyst and forming the final this compound product. The use of a copper catalyst is crucial for achieving high yields and minimizing the formation of undesired side products that can occur through non-catalyzed decomposition pathways.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure synthesized from established chemical principles and analogous reactions.[3] It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. All reagents are commercially available from suppliers like Sigma-Aldrich or BLD Pharm.[4]

Materials & Equipment:

-

3-Aminopyrazine-2-carboxamide

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath.

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 3-aminopyrazine-2-carboxamide (1.0 eq) in a solution of 48% hydrobromic acid (approx. 4.0 eq) and water.

-

Cooling: Cool the suspension to 0 °C using an ice-salt bath. Maintain vigorous stirring to ensure a fine, manageable slurry.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via a dropping funnel over 30-45 minutes. Crucial: The internal temperature must be strictly maintained between 0 and 5 °C during the addition to prevent premature decomposition of the diazonium salt. Successful formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial suspension.

-

Copper Catalyst Addition: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 2.0 eq). Add this catalyst solution to the cold diazonium salt solution.

-

Reaction: Allow the mixture to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature. A vigorous evolution of nitrogen gas should be observed. After gas evolution ceases, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into an equal volume of ice water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure product as a solid.

In-Process Controls and Product Validation

To ensure the success of the synthesis, a series of checks and validation steps are essential.

| Parameter | Method | Purpose | Expected Outcome |

| Reaction Progress | Thin Layer Chromatography (TLC) | To monitor the consumption of the starting material, 3-aminopyrazine-2-carboxamide. | Disappearance of the starting material spot and the appearance of a new, less polar product spot. |

| Reaction Completion | Visual Observation | To confirm the decomposition of the diazonium salt. | Cessation of nitrogen gas evolution upon warming. |

| Product Identity | Mass Spectrometry (MS) | To confirm the molecular weight of the product. | Observation of the molecular ion peak [M+H]⁺ corresponding to the mass of C₅H₄BrN₃O. |

| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and regiochemistry of the bromine substitution. | The ¹H NMR spectrum should show two doublets in the aromatic region, characteristic of the adjacent protons on the pyrazine ring. |

| Purity Assessment | Melting Point / HPLC | To determine the purity of the final product. | A sharp melting point consistent with literature values. A single major peak in the HPLC chromatogram. |

Safety Considerations

-

Aryl Diazonium Salts: These compounds are potentially explosive when isolated in a dry state. The protocol is designed to use the diazonium salt in situ without isolation, which is a critical safety measure.

-

Hydrobromic Acid: HBr is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing gloves, safety glasses, and a lab coat.

-

Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has an open outlet to the atmosphere (e.g., via a bubbler) to prevent pressure buildup.

-

Neutralization: The neutralization of the acidic reaction mixture with sodium bicarbonate is an exothermic process that releases carbon dioxide. Add the base slowly and with efficient stirring to control foaming and heat generation.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 3-aminopyrazine-2-carboxamide is a robust and reliable method. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can consistently obtain this valuable building block in good yield and high purity. The insights into the reaction mechanism and the detailed, self-validating protocol provided in this guide are intended to empower chemical researchers to confidently and safely execute this important transformation, paving the way for further discoveries in drug development and materials science.

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

-

N-(4-Bromophenyl)pyrazine-2-carboxamide. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. (2014). ResearchGate. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Center for Biotechnology Information. [Link]

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2020). MDPI. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). National Center for Biotechnology Information. [Link]

- Synthetic method for 3-bromopyridine. (2014).

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

- Synthetic method of 3-bromopyridine. (2015).

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Synthetic method of 3-bromopyridine. (2015).

Sources

physicochemical properties of 3-Bromopyrazine-2-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopyrazine-2-carboxamide

Abstract

This compound is a key heterocyclic building block utilized in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the structural, physical, and analytical characteristics of this compound. It details field-proven experimental protocols for determining its core properties, explains the scientific rationale behind these methodologies, and contextualizes the data for researchers, scientists, and drug development professionals. The narrative emphasizes the interconnectedness of these properties and their collective impact on the molecule's behavior and potential applications.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and biological investigations. This compound is a halogenated derivative of pyrazine, a diazine ring system that is a common scaffold in pharmacologically active compounds. The presence of the bromine atom, the carboxamide group, and the nitrogen atoms in the pyrazine ring defines its unique electronic and steric properties, which in turn govern its reactivity and intermolecular interactions.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 27825-22-5 | [1][2][3] |

| Molecular Formula | C₅H₄BrN₃O | [1][2][4] |

| Molecular Weight | 202.01 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow solid | [1] |

| SMILES | O=C(C1=NC=CN=C1Br)N | [2] |

| InChI Key | Not directly found, but related structures are available. |

Workflow for Physicochemical Characterization

The systematic characterization of a research compound follows a logical progression. The initial step is always to confirm the identity and purity of the material before investing resources in more complex property measurements. The following workflow illustrates a standard, efficient approach.

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Core Physicochemical Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[5] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[5] For this compound, a solid, this measurement is a fundamental quality control check.

Experimental Protocol: Capillary Melting Point Determination [6][7]

-

Rationale: This standard pharmacopeial method relies on controlled heating of a finely powdered sample within a capillary tube and precise observation of the phase transition from solid to liquid.[6]

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[6]

-

Capillary Loading: Press the open end of a glass capillary tube into the powder several times. Tap the sealed bottom of the tube on a hard surface to compact the powder into a dense column of 2-4 mm in height.[6]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform an initial rapid heating (5-10 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.[5]

-

Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 0.5-2 °C/min to allow for thermal equilibrium.[6]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is reported as T_initial - T_final.

-

Validation: Repeat the precise determination at least twice to ensure consistency. Values should be within 1 °C of each other.

-

Solubility

Solubility is arguably one of the most critical physicochemical properties for drug development, impacting everything from formulation to bioavailability. It is highly dependent on the solvent and temperature. A comprehensive solubility profile in aqueous and organic media is essential.

Experimental Protocol 1: Qualitative Solubility Profiling [8][9]

-

Rationale: This initial screen provides rapid insight into the compound's polarity and the presence of ionizable functional groups by testing its solubility in a sequence of aqueous solutions of different pH.[8][9]

-

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves.

-

Acid Solubility (5% HCl): If insoluble in water, use a fresh sample and add 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic functional group (e.g., the pyrazine nitrogens).[8]

-

Base Solubility (5% NaOH): If insoluble in water, use a fresh sample and add 0.75 mL of 5% NaOH. The amide N-H is weakly acidic, but significant dissolution is not expected unless there are other acidic functionalities.[8]

-

Strong Acid Solubility (Conc. H₂SO₄): For compounds insoluble in the above, testing in cold concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as amides.[9]

-

Experimental Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method) [10][11]

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the compound over an extended period and then quantifying the dissolved concentration.[11]

-

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of undissolved solid throughout the experiment is crucial.[11]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the excess solid. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[10]

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM at the specified temperature and pH.

-

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. For this compound, the pyrazine nitrogens can be protonated (basic pKa), and the amide N-H proton can be lost under strongly basic conditions (acidic pKa). The ionization state profoundly affects solubility, permeability, and receptor binding.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 340.8 ± 42.0 °C | [1] |

| Density | 1.823 ± 0.08 g/cm³ | [1] |

| pKa | 13.27 ± 0.50 (acidic, amide N-H) | [1] |

Note: These values are computationally predicted and require experimental verification.

Interrelation of Physicochemical Properties in Drug Discovery

The core physicochemical properties do not exist in isolation. Their interplay governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key determinant of its success as a drug candidate.

Caption: The relationship between core physicochemical properties and their impact on ADME.

Spectroscopic Data and Purity Analysis

Spectroscopic Profile

Spectroscopic techniques provide definitive structural confirmation. For this compound, the expected spectral features are:

-

¹H NMR: Two distinct aromatic proton signals in the pyrazine ring region (typically δ 8.0-9.0 ppm) and two broad singlets for the non-equivalent amide (-CONH₂) protons.[13]

-

¹³C NMR: Five distinct carbon signals corresponding to the five carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amide (around 3400-3200 cm⁻¹), a strong C=O (amide I band) stretch (around 1680-1640 cm⁻¹), and vibrations associated with the aromatic ring and the C-Br bond.[14]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Spectra for this compound are available for reference in chemical databases.[15]

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of small molecules.[12][16] A reversed-phase method is most common for compounds of intermediate polarity like this compound.[17]

Experimental Protocol: General Reversed-Phase HPLC Method for Purity Analysis

-

Rationale: This method separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by the relative area of the main peak.

-

Methodology:

-

System Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A/B) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Run:

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Run a linear gradient elution, for example:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B (re-equilibration).

-

-

Set the flow rate to a standard value, such as 1.0 mL/min.

-

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage.

-

Conclusion

This compound is a crystalline solid with physicochemical properties defined by its halogenated heterocyclic structure. Its characterization relies on a suite of standard analytical techniques, from melting point and solubility assays to spectroscopic and chromatographic methods. The data and protocols presented in this guide provide researchers with the necessary framework to verify the quality of this reagent and to understand its behavior in chemical and biological systems, thereby facilitating its effective use in drug discovery and materials science research.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Melting point determination. (n.d.). SSERC.

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

-

Identity and Purity - Small Molecules . (n.d.). Pacific BioLabs. Retrieved from [Link].

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . (2023, April 25). ASTM International. Retrieved from [Link].

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved from [Link].

-

Video: Determining the Solubility Rules of Ionic Compounds . (2015, June 15). JoVE. Retrieved from [Link].

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).

-

Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules . Methods in Enzymology, 533, 291-301. Retrieved from [Link].

-

Scaling Small Molecule Purification Methods for HPLC . (n.d.). Agilent. Retrieved from [Link].

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial . (2024, September 20). Semantic Scholar. Retrieved from [Link].

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity . (n.d.). MDPI. Retrieved from [Link].

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . (2024, September 20). MDPI. Retrieved from [Link].

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity . (n.d.). PMC - NIH. Retrieved from [Link].

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . (n.d.). MDPI. Retrieved from [Link].

-

N-(4-Bromophenyl)pyrazine-2-carboxamide . (n.d.). PMC - NIH. Retrieved from [Link].

Sources

- 1. This compound | 27825-22-5 [amp.chemicalbook.com]

- 2. 27825-22-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 27825-22-5 [amp.chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. This compound(27825-22-5) 1H NMR spectrum [chemicalbook.com]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromopyrazine-2-carboxamide CAS number and supplier

An In-depth Technical Guide to 3-Bromopyrazine-2-carboxamide for Advanced Research

Executive Summary

This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will dissect its fundamental physicochemical properties, delve into its synthetic pathways, and illuminate its functional applications, particularly as a scaffold for novel therapeutic agents. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage the full potential of this versatile compound.

Introduction: The Strategic Importance of Pyrazine Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazine core being of particular significance. Pyrazine carboxamide derivatives are renowned for their diverse pharmacological activities, including well-established roles as antimicrobial and antitubercular agents.[1][2][3][4] this compound emerges as a strategically vital intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic elaboration of the pyrazine core. This allows for the generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR) in drug development campaigns. The carboxamide group at the 2-position offers a crucial hydrogen-bonding motif, often essential for target protein engagement.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27825-22-5 | [5][6][7] |

| Molecular Formula | C₅H₄BrN₃O | [5][6] |

| Molecular Weight | 202.01 g/mol | [5][6] |

| Appearance | Typically a solid | |

| SMILES | O=C(C1=NC=CN=C1Br)N | [5] |

| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes, typically involving the strategic introduction of the bromine atom onto a pre-formed pyrazine-2-carboxamide scaffold or a related precursor. A common conceptual pathway involves the bromination of a suitable pyrazine derivative.

The rationale for such a pathway is grounded in electrophilic aromatic substitution principles, adapted for a heteroaromatic system. The pyrazine ring is electron-deficient, making direct bromination challenging. Therefore, synthesis often starts from more activated precursors like aminopyrazines, followed by diazotization and a Sandmeyer-type reaction to install the bromine atom.

Caption: Conceptual synthesis of this compound.

Applications in Research and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic value.

-

Antimicrobial Agents: Pyrazine carboxamides are a well-established class of antimicrobials. The development of novel derivatives to combat drug-resistant pathogens, such as extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and Mycobacterium tuberculosis, is an active area of research.[1][8] The bromo-substituent on this compound is the key starting point for derivatization via cross-coupling reactions to explore new chemical space and identify more potent agents.[8]

-

Enzyme Inhibitors: Derivatives have shown potent inhibitory activity against enzymes like alkaline phosphatase, indicating a broader potential for this scaffold in targeting various disease pathways.[8]

-

Scaffold for Kinase Inhibitors: The pyrazine core is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the 3-position allows for the introduction of pharmacophores designed to target the ATP-binding pocket of specific kinases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating workflow for using this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted pyrazine.

Objective: To synthesize 3-(Aryl)-pyrazine-2-carboxamide from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

-

Schlenk tube or microwave vial

-

Inert gas (Argon or Nitrogen)

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the chosen arylboronic acid (1.1 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Causality: The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. An excess of the boronic acid is often used to ensure complete consumption of the starting bromide.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 8-10 mL of 10:1 1,4-dioxane/water per 1 mmol of the starting bromide).

-

Inerting: Seal the tube and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heating: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 90-100 °C).

-

Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(Aryl)-pyrazine-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] For long-term stability, storage under an inert atmosphere is recommended.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9][10]

Commercial Availability

This compound is available from several chemical suppliers specializing in research chemicals and building blocks.

| Supplier | Website |

| BLD Pharm | https://www.bldpharm.com/ |

| Achmem | https://www.achmem.com/ |

| ChemicalBook | https://www.chemicalbook.com/ |

| Sigma-Aldrich | https://www.sigmaaldrich.com/ |

| Vibrant Pharma Inc. | https://www.vibrantpharma.com/ |

Note: Availability may vary. It is recommended to check directly with suppliers for current stock and purity specifications.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity and its membership in the pharmacologically significant pyrazine family. Its bromo-functionality serves as a linchpin for synthetic diversification, enabling access to a vast array of novel molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively integrate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

References

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Autech Corp. MSDS of 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

IndiaMART. 6 Bromo 3 Hydroxypyrazine 2 Carboxamide. [Link]

-

Patsnap. Synthetic method of 3-bromopyridine. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

NIH National Library of Medicine. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 27825-22-5|this compound|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. This compound | 27825-22-5 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Bromopyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazine-2-carboxamide Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazine-2-carboxamide core is a recurring motif in a multitude of biologically active compounds, underscoring its significance as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, ranging from antiviral and antibacterial to antimycobacterial and anticancer activities. This structural framework's versatility allows for nuanced modifications that can drastically alter its pharmacological profile, enabling the targeting of a diverse array of enzymes and cellular pathways. Notable examples include the antiviral drug Favipiravir, which targets viral RNA-dependent RNA polymerase, and various developmental compounds that have shown promise against bacterial DNA gyrase, mycobacterial prolyl-tRNA synthetase, and even human kinases like FGFR.[1]

This guide focuses on a specific, yet under-elucidated member of this family: 3-Bromopyrazine-2-carboxamide . Despite its commercial availability and structural similarity to well-characterized molecules, its mechanism of action remains largely unexplored in public-domain scientific literature. This document, therefore, serves as a technical roadmap for researchers, providing a series of well-grounded, hypothetical mechanisms of action and the experimental frameworks required to investigate them. By leveraging insights from its chemical analogs, we aim to equip scientists with the foundational knowledge and practical protocols to unlock the therapeutic potential of this enigmatic compound.

Section 1: The Central Enigma - Unraveling the Biological Role of this compound

A comprehensive review of current scientific literature reveals a conspicuous absence of studies detailing the specific biological targets or mechanism of action of this compound. Its primary role in published research appears to be that of a chemical intermediate for the synthesis of more complex derivatives.[2] However, the inherent bioactivity of the pyrazine-2-carboxamide scaffold, combined with the unique electronic and steric properties imparted by the bromine substituent at the 3-position, strongly suggests that this compound is ripe for mechanistic investigation. The bromine atom can act as a site for further chemical modification, a potential halogen bond donor, or a modulator of the molecule's overall electronic character, any of which could influence its interaction with biological targets.

The subsequent sections of this guide will, therefore, pivot from documenting a known mechanism to proposing a series of data-driven hypotheses. Each hypothesis is grounded in the established mechanisms of structurally related pyrazine-2-carboxamide analogs and is accompanied by a detailed, actionable research plan.

Section 2: Hypothesis I - Antiviral Activity via Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Rationale: The most prominent pyrazine-2-carboxamide analog is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a potent antiviral agent. Its mechanism involves intracellular conversion to its active triphosphate form, which then acts as a substrate mimic for purine nucleosides, ultimately inhibiting the viral RNA-dependent RNA polymerase (RdRp). Given the shared core scaffold, it is plausible that this compound could exert antiviral effects through a similar mechanism. The bromine atom, replacing the fluorine and hydroxyl groups of Favipiravir, would influence the molecule's cell permeability, its susceptibility to intracellular phosphoribosylation, and its binding affinity within the RdRp active site.

Experimental Workflow for Investigating RdRp Inhibition

A systematic approach is required to determine if this compound functions as an antiviral RdRp inhibitor. The following protocol outlines the key steps.

Step 1: In Vitro Antiviral Screening

-

Objective: To determine if the compound exhibits broad-spectrum antiviral activity.

-

Methodology:

-

Select a panel of RNA viruses (e.g., Influenza virus, Respiratory Syncytial Virus, Zika virus).

-

Perform a cell-based viral replication assay. Infect a suitable cell line (e.g., MDCK for influenza, Vero for Zika) with the virus in the presence of serial dilutions of this compound.

-

After an appropriate incubation period, quantify viral replication. This can be done via plaque assays, quantitative PCR (qPCR) for viral RNA, or an immunoassay for a viral protein.

-

Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50). A high SI indicates specific antiviral activity.

-

Step 2: Elucidating the Role of Intracellular Activation

-

Objective: To determine if the compound is a prodrug that requires intracellular modification to become active.

-

Methodology:

-

Perform an in vitro RdRp inhibition assay using a purified, recombinant viral RdRp enzyme.

-

Test the inhibitory activity of the parent compound, this compound.

-

Synthesize or enzymatically generate the potential ribosylated and triphosphorylated forms of the compound. Test these derivatives in the same in vitro RdRp assay.

-

Significant inhibition by the triphosphorylated form, but not the parent compound, would support the prodrug hypothesis.

-

Step 3: Kinetic Analysis of RdRp Inhibition

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

-

Methodology:

-

Using the in vitro RdRp assay, measure the rate of RNA synthesis at various concentrations of the natural nucleotide substrates (ATP, GTP, CTP, UTP) in the presence and absence of the active form of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot. A competitive inhibition pattern (lines intersecting on the y-axis) with respect to purine triphosphates (ATP, GTP) would strongly suggest a mechanism similar to Favipiravir.

-

Visualizing the RdRp Inhibition Workflow

Caption: Workflow for investigating this compound as a viral RdRp inhibitor.

Data Summary Table for Antiviral Activity

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A/H1N1 | MDCK | |||

| Zika Virus | Vero | |||

| RSV | HEp-2 |

Section 3: Hypothesis II - Antibacterial Activity via Inhibition of Prolyl-tRNA Synthetase (ProRS)

Rationale: Recent studies have explored derivatives of 3-aminopyrazine-2-carboxamide as potent antimycobacterial agents that target prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[3][4] These compounds are designed to mimic adenosine and bind to the ATP-binding site of the enzyme.[3] this compound, while lacking the 3-amino group, could still potentially interact with ProRS or a similar aminoacyl-tRNA synthetase. The bromine atom and the carboxamide group could form alternative interactions within the active site. The development of resistance to current antibiotics makes the exploration of novel antibacterial mechanisms a high priority.

Experimental Workflow for Investigating ProRS Inhibition

Step 1: Whole-Cell Antibacterial Screening

-

Objective: To assess the compound's activity against a panel of pathogenic bacteria, including Mycobacterium tuberculosis.

-

Methodology:

-

Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and mycobacteria (e.g., Mycobacterium tuberculosis H37Rv).

-

Include drug-resistant strains to identify activity against challenging pathogens.

-

Step 2: Target-Based Enzymatic Assay

-

Objective: To directly measure the inhibition of ProRS.

-

Methodology:

-

Clone, express, and purify recombinant ProRS from the target bacterium (e.g., M. tuberculosis).

-

Perform an aminoacylation assay, which measures the ATP-PPi exchange reaction or the attachment of proline to its tRNA. This is often monitored using a radioactive label or a colorimetric/fluorometric method.

-

Determine the IC50 value of this compound against the enzyme.

-

Step 3: In Silico Molecular Docking

-

Objective: To predict the binding mode of the compound within the ProRS active site.

-

Methodology:

-

Obtain or model the 3D structure of the target ProRS.

-

Perform molecular docking simulations to predict the binding pose of this compound in the ATP-binding pocket.

-

Analyze the interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) to understand the structural basis of inhibition. This can guide the design of more potent analogs.[3]

-

Visualizing the ProRS Inhibition Pathway

Caption: Hypothesized inhibition of bacterial ProRS by this compound.

Data Summary Table for Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | ProRS IC50 (µM) |

| M. tuberculosis H37Rv | ||

| S. aureus (MRSA) | ||

| E. coli |

Section 4: Hypothesis III - Anticancer Activity via Kinase Inhibition (e.g., FGFR)

Rationale: The 3-aminopyrazine-2-carboxamide scaffold has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a kinase implicated in various cancers.[1] These inhibitors often work by forming key hydrogen bonds within the kinase hinge region. The core structure of this compound retains the necessary hydrogen bond donors and acceptors. The bromine atom could be directed towards a hydrophobic pocket or form a halogen bond, potentially conferring selectivity for specific kinases.

Experimental Workflow for Investigating Kinase Inhibition

Step 1: Kinase Panel Screening

-

Objective: To identify which kinase or kinase family is inhibited by the compound.

-

Methodology:

-

Submit this compound for screening against a large panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).

-

The assay typically measures the remaining kinase activity after incubation with the compound.

-

Identify "hits" - kinases that are significantly inhibited.

-

Step 2: Dose-Response and Cellular Target Engagement

-

Objective: To confirm the inhibition of the identified kinase target and its downstream pathway in a cellular context.

-

Methodology:

-

For the top kinase hits (e.g., FGFR1-4), perform dose-response assays to determine the IC50 values.

-

Select a cancer cell line known to be dependent on the target kinase (e.g., a cell line with FGFR amplification).

-

Treat the cells with the compound and perform a Western blot to analyze the phosphorylation status of the kinase itself (autophosphorylation) and key downstream signaling proteins (e.g., p-ERK, p-AKT for the FGFR pathway). A reduction in phosphorylation would confirm cellular target engagement.[1]

-

Step 3: Antiproliferative Assays

-

Objective: To determine if target inhibition translates to an anti-cancer effect.

-

Methodology:

-

Perform cell viability assays (e.g., MTS or CellTiter-Glo) on a panel of cancer cell lines, including those dependent on the target kinase and control cell lines.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. Potent activity in the target-dependent cell lines would link the kinase inhibition to an anti-cancer outcome.

-

Visualizing a Potential Kinase Inhibition Pathway (FGFR)

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Section 5: Conclusion and Future Directions

While the mechanism of action of this compound remains to be formally elucidated, its chemical structure places it at the crossroads of several validated and high-impact therapeutic pathways. This guide provides three distinct, evidence-based hypotheses for its potential biological activity: as an antiviral RdRp inhibitor, an antibacterial ProRS inhibitor, or an anticancer kinase inhibitor. The detailed experimental workflows and conceptual diagrams presented herein are designed to serve as a comprehensive starting point for any research team seeking to investigate this promising molecule. The true mechanism may align with one of these hypotheses, a combination thereof, or something entirely novel. The path forward requires rigorous, systematic investigation, and it is our hope that this guide will catalyze the research necessary to define the therapeutic value of this compound and its future derivatives.

References

-

Konečná, K., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. [Link][3][4]

-

Zitko, J., et al. (2024). A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie. [Link][5][6]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1593. [Link][7]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link][1]

-

Bouz, G., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(11), 2696. [Link][8]

-

Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link][9][10]

-

Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link][2]

-

Narasimhan, B., et al. (2012). A Review of Biological potential of Pyrazinamide derivatives. Hygeia Journal for Drugs and Medicines, 4(1), 1-6. [Link][11]

-

Xu, M., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Link][12]

-

Jand'ourek, O., et al. (2016). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 21(10), 1361. [Link][13][14][15]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides [ouci.dntb.gov.ua]

biological activity of 3-Bromopyrazine-2-carboxamide

An In-depth Technical Guide to the Biological Activity of the 3-Bromopyrazine-2-carboxamide Scaffold

Authored by: A Senior Application Scientist

Foreword: The Pyrazine Core in Modern Drug Discovery

The pyrazine ring system, a diazine heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Within this chemical space, this compound has emerged not as a potent therapeutic agent in its own right, but as a critical starting material and molecular scaffold for the development of a diverse range of bioactive derivatives. This guide provides an in-depth exploration of the biological activities stemming from this versatile core, focusing on the antimicrobial and anticancer potential of its elaborated analogues. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols used to validate these activities, offering a comprehensive resource for researchers in drug development.

The this compound Scaffold: Synthesis and Significance

The utility of this compound as a synthetic intermediate lies in the reactivity of its bromine atom, which allows for facile nucleophilic substitution reactions to introduce a variety of functional groups at the 3-position. This chemical versatility is central to creating libraries of derivatives for biological screening.

General Synthetic Pathway

The synthesis of the core scaffold and its subsequent derivatization is a well-established process. A common route involves the partial hydrolysis of a nitrile group under controlled pH and temperature, which is often favored due to higher yields compared to direct amidation.[1][2] The resulting 3-chloropyrazine-2-carboxamide (a close analogue) or the target this compound can then undergo aminodehalogenation with various amines to yield a diverse library of 3-aminopyrazine-2-carboxamide derivatives.[1][2]

Caption: General synthetic workflow for derivatization.

Antimicrobial Activity: A Primary Therapeutic Avenue

The most extensively documented derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3][4][5]

Potent Anti-Mycobacterial Effects

Numerous studies have demonstrated that substituting the bromine atom with various benzylamino groups leads to compounds with significant in vitro activity against M. tuberculosis H37Rv, with some derivatives showing potency equivalent or superior to the first-line drug pyrazinamide.[1][5] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 6 µM and displayed low cytotoxicity in the HepG2 cell line.[1][5] The activity of these derivatives is often retained against multidrug-resistant (MDR) strains of M. tuberculosis, suggesting a mechanism of action distinct from commonly used antituberculars.[4]

2.1.1 Mechanism of Action: Targeting Essential Mycobacterial Enzymes

While the precise mechanism for all derivatives is not fully elucidated, molecular docking studies have pointed towards several potential targets:

-

Enoyl-ACP Reductase (InhA): This enzyme is a key component of the type II fatty acid synthesis (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. The carboxamide group of the derivatives is proposed to form important interactions within the active site of InhA.[1]

-

Prolyl-tRNA Synthetase (ProRS): This enzyme is crucial for protein synthesis. Derivatives of 3-acylaminopyrazine-2-carboxamide have been designed as adenosine-mimicking inhibitors of mycobacterial ProRS.[4][6] The pyrazine core and its substituents are thought to occupy the binding sites for the proline and tRNA molecules.[7]

Caption: Proposed mechanisms of antimycobacterial action.

Broader Antibacterial and Antifungal Activity

While less pronounced than their antimycobacterial effects, some derivatives also exhibit activity against common bacterial and fungal strains. Moderate activity has been observed against Enterococcus faecalis and Staphylococcus aureus.[1] Antifungal activity has been noted against Candida albicans and Aspergillus niger, although often less potent than standard antifungal agents like fluconazole.[8] The presence of specific substitutions, such as free amino groups on the pyrazine or pyrimidine rings, appears to contribute to this broader antimicrobial activity.[9]

Data Summary: Antimicrobial Activity

| Compound Type | Target Organism | MIC Range | Reference |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 µM | [1][5] |

| 4'-Substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis (including MDR strains) | 1.95 - 31.25 µg/mL | [4][6] |

| Pyrazine Carboxamide Derivatives | Escherichia coli | ~50 µg/mL | [9] |

| Pyrazine Carboxamide Derivatives | Candida albicans | ~3.125 µg/mL (for best compounds) | [9] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively Drug-Resistant Salmonella Typhi | 6.25 - 50 mg/mL | [10] |

Emerging Anticancer Activity: FGFR Inhibition

More recently, the 3-aminopyrazine-2-carboxamide scaffold has been explored for its potential in oncology. Derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in a variety of cancers.[11][12]

Mechanism of Action: Targeting Kinase Pathways

FGFRs are a family of receptor tyrosine kinases that, when abnormally activated, can drive cell proliferation, migration, and survival.[11] Specific 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors, effectively blocking the activation of FGFR and its downstream signaling pathways, such as MAPK and AKT, at submicromolar concentrations.[11][12] Molecular docking studies suggest that the 3-amino-pyrazine-2-carboxamide moiety binds tightly within the ATP pocket of the FGFR kinase domain.[11]

Caption: Simplified FGFR signaling and inhibition pathway.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below is a detailed methodology for determining Minimum Inhibitory Concentration (MIC), a fundamental assay in antimicrobial testing.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a standard method for assessing the antimycobacterial activity of compounds against strains like M. tuberculosis H37Rv.[4]

Objective: To determine the lowest concentration of a compound that inhibits visible growth of mycobacteria.

Materials:

-

Sterile 96-well microplates

-

Mycobacterial culture (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid, Pyrazinamide)

-

Negative control (media only)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a serial two-fold dilution of the compound directly in the 96-well plate using culture medium to achieve final concentrations ranging from, for example, 500 to 1.95 µg/mL.[4] Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).

-

-

Inoculum Preparation:

-

Grow mycobacteria to mid-log phase.

-

Adjust the bacterial suspension turbidity to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension 1:20 in culture medium.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include wells for a positive control (drug with inoculum), negative control (media only), and a growth control (inoculum in media with no drug).

-

-

Incubation:

-

Seal the plate with a breathable membrane or place it in a secondary container.

-

Incubate at 37°C for 5-7 days. The exact duration depends on the growth rate of the specific mycobacterial strain.

-

-

Reading Results:

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plate for 24 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

-

Self-Validation System:

-

The negative control well must remain blue.

-

The growth control well must turn pink.

-

The positive control drug should show inhibition at its known MIC, validating the assay's sensitivity.

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated compelling and clinically relevant biological activity, most notably as potent inhibitors of Mycobacterium tuberculosis. The ability of these compounds to overcome existing drug resistance mechanisms highlights their potential to address significant unmet medical needs. Furthermore, the successful repurposing of this scaffold to target oncogenic drivers like FGFR opens exciting new avenues for cancer therapy.[6][11][12]

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent derivatives to advance them toward clinical trials. A deeper understanding of their precise molecular interactions and mechanisms of action will enable more rational drug design, potentially leading to next-generation antimicrobials and targeted cancer therapies built upon the versatile this compound core.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

-

PubMed Central. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]

-

PubMed. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

NIH. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

PubMed. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Practical Approach to Structural Elucidation in the Absence of Direct Spectral Data

An In-Depth Technical Guide to the Spectral Data of 3-Bromopyrazine-2-carboxamide

In the landscape of chemical research and drug development, we often encounter compounds that, despite their importance, lack a comprehensive, publicly available repository of experimental spectral data. This compound (CAS No. 27825-22-5) is one such molecule. This guide is crafted for the discerning researcher and scientist who understands that the absence of a standard datasheet is not a roadblock but an opportunity to apply first principles of spectroscopy.

Here, we will not simply present data; we will build a predictive and comparative framework for the structural elucidation of this compound. By leveraging spectral data from analogous structures, established spectroscopic principles, and predictive models, we will construct a robust analytical profile. This document serves as both a technical guide and a lesson in analytical problem-solving, demonstrating how to confidently characterize a molecule by understanding why its spectra should appear as they do.

Molecular Overview and Key Structural Features

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a carboxamide group at adjacent positions. This arrangement of electron-withdrawing groups and heteroatoms dictates its unique spectral signature.

Molecular Formula: C₅H₄BrN₃O Molecular Weight: 201.01 g/mol (for ⁷⁹Br) and 203.01 g/mol (for ⁸¹Br)

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in near-equal abundance (~50.7% and ~49.3%, respectively), is a critical feature that will manifest most prominently in its mass spectrum.[1]

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): The Definitive Fingerprint

For a halogenated compound, mass spectrometry is arguably the most definitive technique for initial identification. The predictable isotopic pattern of bromine provides a clear and unambiguous signal.

Predicted Mass Spectrum and Fragmentation Pathway

In an electron ionization (EI) mass spectrum, we anticipate a strong molecular ion signal due to the stability of the aromatic pyrazine ring.[2] The key diagnostic feature will be the presence of two peaks of nearly equal intensity for every bromine-containing fragment, separated by two mass units (M⁺ and M+2).

Table 1: Predicted Mass Spectrometry Data

| m/z (Nominal) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 201 / 203 | [M]⁺˙ (Molecular Ion) | [C₅H₄BrN₃O]⁺˙ | The characteristic 1:1 isotopic pattern for bromine. |

| 185 / 187 | [M - NH₂]⁺ | [C₅H₂BrN₂O]⁺ | Loss of the amino radical from the carboxamide group. |

| 157 / 159 | [M - NH₂ - CO]⁺ | [C₄H₂BrN₂]⁺ | Subsequent loss of carbon monoxide from the m/z 185/187 fragment. |

| 122 | [M - Br]⁺ | [C₅H₄N₃O]⁺ | Loss of the bromine radical. |

| 44 | [CONH₂]⁺ | [CH₂NO]⁺ | A common fragment for primary amides.[2] |

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Acquiring Mass Spectra

This self-validating protocol ensures robust data acquisition.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute this stock solution 1:100 with the same solvent. To enhance ionization in ESI-MS, add 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can confirm the elemental composition.

-

Data Acquisition (Positive ESI Mode):

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Acquire the full scan spectrum over a mass range of m/z 50-350.

-

Perform tandem MS (MS/MS) on the precursor ions at m/z 201 and 203 to confirm the proposed fragmentation pathway. The collision energy should be ramped (e.g., 10-40 eV) to observe the full fragmentation pattern.

-

-

Data Validation:

-

Confirm the presence of the [M]⁺ and [M+2]⁺ peaks with a ~1:1 intensity ratio.

-

Verify the accurate mass of the molecular ion to be within 5 ppm of the calculated value for C₅H₄BrN₃O.

-

Ensure the major fragments observed in the MS/MS spectrum correspond to the predicted losses (e.g., neutral losses of 16 Da for NH₂, 28 Da for CO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The pyrazine ring of this compound has two protons. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the two nitrogen atoms, the bromine atom, and the carboxamide group. We expect the signals to be in the downfield region, typical for aromatic protons.

-

H-5 and H-6: These two protons are on the pyrazine ring. Based on data from analogous compounds like 2-Bromopyrazine, these protons are expected in the δ 8.4-8.7 ppm range.[3] They will appear as doublets due to coupling with each other.

-

-NH₂ Protons: The two protons of the primary amide will likely appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration but can typically be expected in the δ 7.5-8.5 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

C=O (Amide Carbonyl): This carbon is expected to be the most downfield, typically in the δ 163-167 ppm range, based on data from similar pyrazine carboxamides.[4]

-

C-2 and C-3: These are the carbons directly attached to the electron-withdrawing carboxamide and bromine groups. C-3, bonded to the heavy bromine atom, can be challenging to predict accurately due to relativistic effects, which standard prediction algorithms may not fully account for.[5] However, both C-2 and C-3 are expected to be significantly downfield, likely in the δ 140-150 ppm range.

-

C-5 and C-6: These carbons are further from the substituents and are expected to appear at slightly more shielded (upfield) positions compared to C-2 and C-3, likely in the δ 135-145 ppm range.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| H-5 / H-6 | ~ 8.5 - 8.7 | Doublet | The two pyrazine protons, coupling to each other. |

| -NH₂ | ~ 7.5 - 8.5 | Broad Singlet | Exchangeable protons; shift is solvent-dependent. |

| ¹³C NMR | |||

| C=O | ~ 165 | Singlet | Amide carbonyl carbon. |